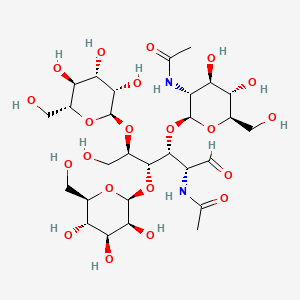![molecular formula C16H19N4O9PS B1229184 [(2R,3S,4S)-2,3,4-trihydroxy-5-(7-methyl-2,4-dioxo-8-sulfanylidene-1H-benzo[g]pteridin-10-yl)pentyl] dihydrogen phosphate CAS No. 71800-98-1](/img/structure/B1229184.png)
[(2R,3S,4S)-2,3,4-trihydroxy-5-(7-methyl-2,4-dioxo-8-sulfanylidene-1H-benzo[g]pteridin-10-yl)pentyl] dihydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2R,3S,4S)-2,3,4-trihydroxy-5-(7-methyl-2,4-dioxo-8-sulfanylidene-1H-benzo[g]pteridin-10-yl)pentyl] dihydrogen phosphate, also known as 8-mercaptoflavin mononucleotide, is a derivative of flavin mononucleotide (FMN). It is characterized by the presence of a thiol group (-SH) at the 8th position of the isoalloxazine ring. This modification imparts unique chemical and biological properties to the compound, making it a valuable tool in biochemical and biophysical studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: [(2R,3S,4S)-2,3,4-trihydroxy-5-(7-methyl-2,4-dioxo-8-sulfanylidene-1H-benzo[g]pteridin-10-yl)pentyl] dihydrogen phosphate can be synthesized through the nucleophilic substitution of 8-chloroflavin mononucleotide with thiolate anions. The reaction typically occurs in acetonitrile at 0°C, using a slight excess of aqueous 1 M sodium sulfide (Na₂S) as the thiolate source .
Industrial Production Methods:
Types of Reactions:
Oxidation and Reduction: this compound can undergo redox reactions, where it participates in electron transfer processes. The thiol group can be oxidized to form disulfides or sulfenic acids.
Substitution: The thiol group in this compound can participate in nucleophilic substitution reactions, replacing other functional groups in the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents can be used to oxidize the thiol group.
Substitution: Thiolate anions, such as sodium sulfide (Na₂S), are commonly used for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Disulfides or sulfenic acids.
Substitution: Various substituted flavin derivatives, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
[(2R,3S,4S)-2,3,4-trihydroxy-5-(7-methyl-2,4-dioxo-8-sulfanylidene-1H-benzo[g]pteridin-10-yl)pentyl] dihydrogen phosphate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine:
Biochemical Studies: It is used as a probe to study the active sites of flavoenzymes.
Biophysical Studies: The compound’s ability to undergo redox reactions makes it valuable in studying electron transfer processes in biological systems.
Medical Research: this compound is used to explore the role of flavins in various biochemical pathways, potentially leading to the development of new therapeutic agents.
Mecanismo De Acción
The mechanism of action of [(2R,3S,4S)-2,3,4-trihydroxy-5-(7-methyl-2,4-dioxo-8-sulfanylidene-1H-benzo[g]pteridin-10-yl)pentyl] dihydrogen phosphate involves its interaction with flavoenzymes. The thiol group at the 8th position can form covalent bonds with enzyme active sites, altering the enzyme’s catalytic properties. This interaction can stabilize different redox states of the flavin, influencing the enzyme’s activity and specificity .
Molecular Targets and Pathways:
Flavoenzymes: this compound targets flavoenzymes, which are involved in various redox reactions in biological systems.
Electron Transfer Pathways: The compound participates in electron transfer processes, affecting the redox balance within cells.
Comparación Con Compuestos Similares
[(2R,3S,4S)-2,3,4-trihydroxy-5-(7-methyl-2,4-dioxo-8-sulfanylidene-1H-benzo[g]pteridin-10-yl)pentyl] dihydrogen phosphate can be compared with other flavin derivatives, such as:
8-Hydroxyflavin Mononucleotide (8-OH-FMN): Similar to this compound, but with a hydroxyl group at the 8th position.
8-Chloroflavin Mononucleotide (8-Cl-FMN): Contains a chlorine atom at the 8th position.
8-Aminoflavin Mononucleotide (8-NH₂-FMN): Features an amino group at the 8th position, leading to distinct chemical and biological properties.
Uniqueness of this compound: The presence of the thiol group in this compound imparts unique redox properties and reactivity, making it a valuable tool for probing enzyme mechanisms and studying electron transfer processes .
Propiedades
Número CAS |
71800-98-1 |
|---|---|
Fórmula molecular |
C16H19N4O9PS |
Peso molecular |
474.4 g/mol |
Nombre IUPAC |
[(2R,3S,4S)-2,3,4-trihydroxy-5-(7-methyl-2,4-dioxo-8-sulfanylidene-1H-benzo[g]pteridin-10-yl)pentyl] dihydrogen phosphate |
InChI |
InChI=1S/C16H19N4O9PS/c1-6-2-7-8(3-11(6)31)20(14-12(17-7)15(24)19-16(25)18-14)4-9(21)13(23)10(22)5-29-30(26,27)28/h2-3,9-10,13,21-23H,4-5H2,1H3,(H2,26,27,28)(H2,18,19,24,25)/t9-,10+,13-/m0/s1 |
Clave InChI |
FBEPGJXJVDGXDD-CWSCBRNRSA-N |
SMILES |
CC1=CC2=NC3=C(NC(=O)NC3=O)N(C2=CC1=S)CC(C(C(COP(=O)(O)O)O)O)O |
SMILES isomérico |
CC1=CC2=NC3=C(NC(=O)NC3=O)N(C2=CC1=S)C[C@@H]([C@@H]([C@@H](COP(=O)(O)O)O)O)O |
SMILES canónico |
CC1=CC2=NC3=C(NC(=O)NC3=O)N(C2=CC1=S)CC(C(C(COP(=O)(O)O)O)O)O |
Sinónimos |
8-mercapto-FMN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[4-(2,7-Dimethyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)-1-piperazinyl]-(2-furanyl)methanone](/img/structure/B1229108.png)
![N-[2-(cyclopentylamino)-2-oxo-1-pyridin-3-ylethyl]-N-(4-propan-2-ylphenyl)furan-2-carboxamide](/img/structure/B1229109.png)

![2-(7-oxo-2,3-dihydrofuro[3,2-g]chromen-2-yl)propan-2-yl acetate](/img/structure/B1229113.png)


![7-Hydroxy-1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2,2-dimethyl-1,2,3,4-tetrahydroisoquinolin-2-ium](/img/structure/B1229122.png)


